molecular formula C7H8F3NO4 B13479749 4-(2,2,2-Trifluoroacetyl)morpholine-3-carboxylic acid

4-(2,2,2-Trifluoroacetyl)morpholine-3-carboxylic acid

Cat. No.: B13479749
M. Wt: 227.14 g/mol
InChI Key: AVFXRYOJNMQFTP-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroacetyl)morpholine-3-carboxylic acid is a chemical compound with the molecular formula C7H8F3NO4 It is characterized by the presence of a trifluoroacetyl group attached to a morpholine ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroacetyl)morpholine-3-carboxylic acid typically involves the reaction of morpholine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroacetyl)morpholine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

4-(2,2,2-Trifluoroacetyl)morpholine-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroacetyl)morpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,2-Trifluoroacetyl)morpholine-3-carboxylic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H8F3NO4

Molecular Weight

227.14 g/mol

IUPAC Name

4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid

InChI

InChI=1S/C7H8F3NO4/c8-7(9,10)6(14)11-1-2-15-3-4(11)5(12)13/h4H,1-3H2,(H,12,13)

InChI Key

AVFXRYOJNMQFTP-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1C(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

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